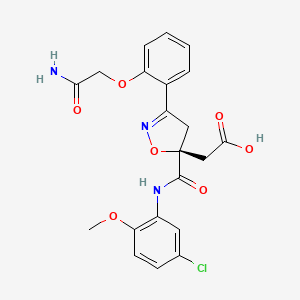
C21H20ClN3O7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C21H20ClN3O7 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat a variety of allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .
准备方法
Synthetic Routes and Reaction Conditions
Levocetirizine dihydrochloride can be synthesized through a series of chemical reactions starting from 4-chlorobenzhydryl piperazine. The synthesis involves the following steps:
N-alkylation: 4-chlorobenzhydryl piperazine is reacted with 2-chloroethanol to form 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinylethanol.
Oxidation: The intermediate is then oxidized to form 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinylethoxyacetic acid.
Salt Formation: Finally, the product is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The intermediate in its synthesis is oxidized to form the final product.
Substitution: The initial step involves N-alkylation, a type of substitution reaction.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step to convert the intermediate to the final product.
Hydrochloric Acid: Used to form the dihydrochloride salt of the final product.
Major Products Formed
The major product formed from these reactions is Levocetirizine dihydrochloride, which is used as an active pharmaceutical ingredient in allergy medications .
科学研究应用
Levocetirizine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of histamine H1 receptor antagonists.
Biology: Studied for its effects on histamine receptors and allergic response mechanisms.
Medicine: Widely used in the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief.
作用机制
Levocetirizine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents histamine from exerting its effects on the target cells, thereby reducing symptoms such as itching, swelling, and rashes .
相似化合物的比较
Similar Compounds
Cetirizine: The S-enantiomer of Levocetirizine, with a lower affinity for the histamine H1 receptor.
Loratadine: Another histamine H1 antagonist used for similar indications.
Fexofenadine: A non-sedating antihistamine used to treat allergic symptoms.
Uniqueness
Levocetirizine dihydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to its S-enantiomer, cetirizine. This higher affinity results in more effective symptom relief at lower doses .
属性
分子式 |
C21H20ClN3O7 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H20ClN3O7/c1-30-17-7-6-12(22)8-14(17)24-20(29)21(10-19(27)28)9-15(25-32-21)13-4-2-3-5-16(13)31-11-18(23)26/h2-8H,9-11H2,1H3,(H2,23,26)(H,24,29)(H,27,28)/t21-/m0/s1 |
InChI 键 |
VCMRKMYIAAUOKB-NRFANRHFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


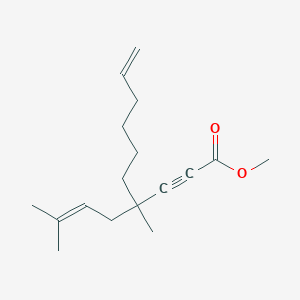

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
![2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol](/img/structure/B12616760.png)
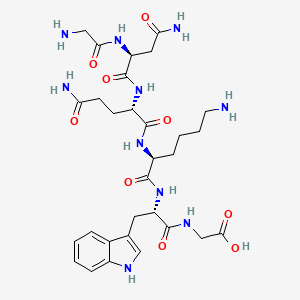



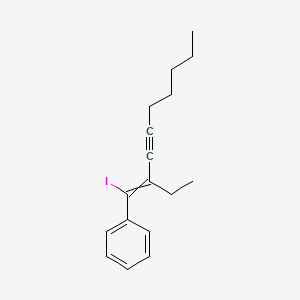
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12616787.png)
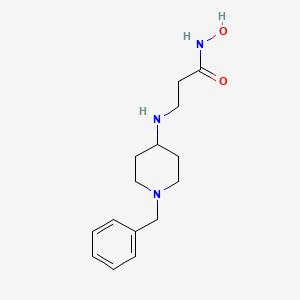
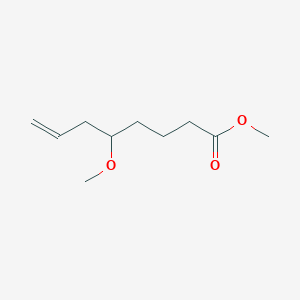
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
